Diatrizoate sodium

Descripción general

Descripción

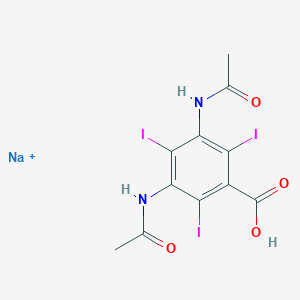

Diatrizoate Sodium is an iodinated radiopaque X-ray contrast medium . It blocks X-rays, allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine, thus enabling visualization of these areas .

Synthesis Analysis

The synthesis of Diatrizoate Sodium involves several steps, including the use of triiodides and triethylamines . An LC procedure was developed to separate diatrizoate sodium from three known impurities . The mean concentration of diatrizoate sodium in Hypaque Sodium 50% determined over 3 days was 102.3% of label claim with an R.S.D. of 1.3 .Molecular Structure Analysis

The molecular formula of Diatrizoate Sodium is C11H8I3N2NaO4 . Its molecular weight is 635.89 g/mol . The IUPAC name is sodium;3,5-diacetamido-2,4,6-triiodobenzoate .Chemical Reactions Analysis

Diatrizoate Sodium has been studied for chemical degradation . The 3,5-diamino derivative was found to be the alkaline and acidic degradation product . The 3,5-diamino degradate is also the synthetic precursor of Diatrizoate Sodium and is proved to have cytotoxic and mutagenic effects .Physical And Chemical Properties Analysis

Diatrizoate Sodium is a white or almost white powder that has no odor and a slightly salty taste . It dissolves easily in water but only slightly dissolves in ethanol, and it does not dissolve in ether . A 50% aqueous solution has a pH between 6.5 and 8.0 . The substance has an iodine content of approximately 59.9% .Aplicaciones Científicas De Investigación

1. Degradation Kinetics and Disinfection By-Products Formation

- Summary of Application: Diatrizoate, a common iodine contrast agent, can be effectively degraded by ozone. This study investigated the degradation kinetics of diatrizoate and the formation of disinfection by-products (DBPs) in sequential chlorination .

- Methods of Application: The degradation kinetics of diatrizoate by ozone were studied under varying conditions of ozone concentration, solution pH, and bromide concentration .

- Results: Diatrizoate can be effectively degraded (over 80% within 1 h) by ozone. The degradation kinetics can be well described using the pseudo-first-order kinetic model. The rate constant of diatrizoate degradation significantly increased with increasing ozone concentration and decreasing bromide concentration .

2. Solid-State Landscape of Sodium Diatrizoate Hydrates

- Summary of Application: The model compound diatrizoic acid monosodium salt, an X-ray contrast agent, has been investigated in depth towards its interaction with water in the solid state .

- Methods of Application: Five hydrates with water content ranging from 0.3 to 8 molar equivalents of water were studied for their interconvertibility, stoichiometric and non-stoichiometric behavior, and potential of amorphisation during the release of water .

- Results: All incorporated solvent coordinates to the sodium cation and can further interact and stabilize the respective crystal forms by hydrogen bonding .

3. Cell Separation

- Summary of Application: Sodium diatrizoate hydrate has been used in the isolation of plasma lymphocytes, monocytes, and dendritic cells .

- Methods of Application: Sodium diatrizoate is suitable as a density gradient reagent in blood cell separation .

- Results: This method allows for the successful isolation of specific cell types .

4. Radiology

- Summary of Application: Diatrizoate sodium is a commonly used x-ray contrast medium. It is used for gastrointestinal studies, angiography, and urography .

- Methods of Application: Diatrizoate sodium is administered by mouth, injection into a vein, injection into the bladder, through a nasogastric tube, or rectally .

- Results: The iodine in Diatrizoate sodium blocks x-rays, allowing for the visualization of veins, the urinary system, spleen, and joints, as well as computer tomography (CT scan) .

5. Water Treatment

- Summary of Application: Diatrizoate sodium, a common iodine contrast agent, can be effectively degraded by ozone. This study investigated the degradation kinetics of diatrizoate and the formation of disinfection by-products (DBPs) in sequential chlorination .

- Methods of Application: The degradation kinetics of diatrizoate by ozone were studied under varying conditions of ozone concentration, solution pH, and bromide concentration .

- Results: Diatrizoate can be effectively degraded (over 80% within 1 h) by ozone. The degradation kinetics can be well described using the pseudo-first-order kinetic model .

6. Degradation of Diatrizoate

- Summary of Application: Diatrizoate, an emerging pollutant, has been frequently detected in aqueous solution. A study was conducted to promote the removal of Diatrizoate .

- Methods of Application: A unique reticular peanut shell biochar (BC)-supported nano zero-valent iron (nZVI) composite (nZVI/BC) was successfully synthesized and used as a catalyst for activating persulfate (PS) to promote the removal of Diatrizoate .

- Results: The study showed successful application of the synthesized catalyst in the degradation of Diatrizoate .

Safety And Hazards

Direcciones Futuras

Diatrizoate Sodium has been used as a model compound for studying the interaction of pharmaceutical sodium salts with water in the solid state . Additionally, Diatrizoate Sodium has been studied for its potential use in polymethyl methacrylate bone cement . The results show that adding 20 wt% DTA into PMMA can obtain good radiopacity while maintaining its mechanical properties, setting properties, and biocompatibility .

Propiedades

IUPAC Name |

sodium;3,5-diacetamido-2,4,6-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYOIOAKZLALAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022912 | |

| Record name | Diatrizoate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Diatrizoate sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water at 20 °C: 60 g/10 mL | |

| Record name | Iothalamate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Diatrizoate sodium | |

Color/Form |

Rhombic needles, White crystals | |

CAS RN |

737-31-5 | |

| Record name | Diatrizoate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium amidotrizoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIATRIZOATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5403H8VG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iothalamate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261-262 °C (decomposes) | |

| Record name | Iothalamate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

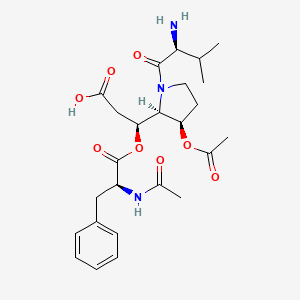

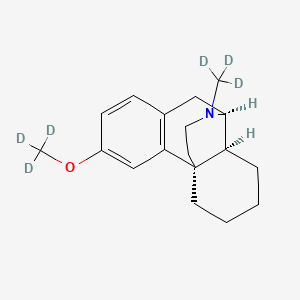

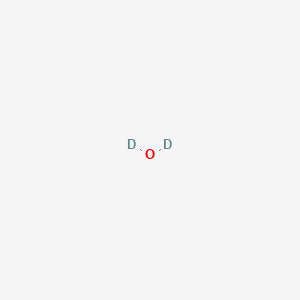

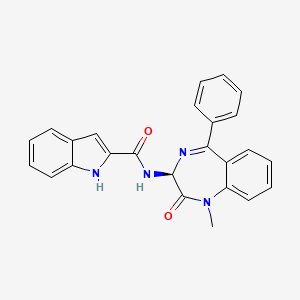

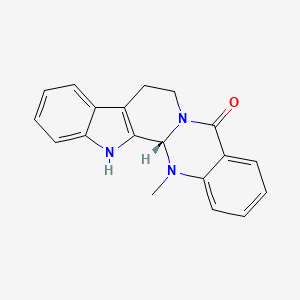

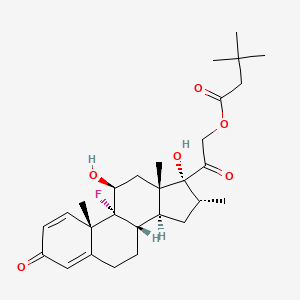

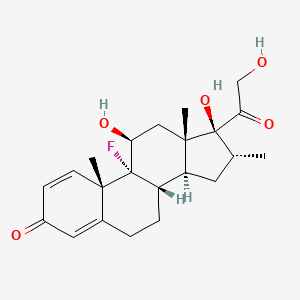

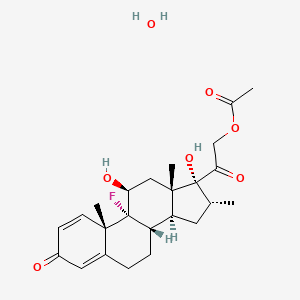

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.